N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide
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Overview
Description
N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide is a synthetic organic compound with the molecular formula C16H18N6O5S and a molecular weight of 406.42 g/mol . This compound is known for its complex structure, which includes a diethylamino group, a dinitrothiophene moiety, and an azo linkage. It is primarily used in scientific research and various industrial applications.
Preparation Methods
The synthesis of N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-3,5-dinitrothiophene.
Coupling Reaction: The diazonium salt formed is then coupled with m-acetylamino-N,N-diethyl aniline.
Filtration and Drying: The resulting product is filtered, washed with water, and dried to obtain the final compound.
Chemical Reactions Analysis
N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide undergoes various chemical reactions:
Scientific Research Applications
N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide can be compared with other similar compounds:
N-[5-(Diethylamino)-2-[(3,5-dinitrothiophen-2-yl)diazenyl]phenyl]acetamide: This compound has a similar structure but differs in the positioning of the azo linkage.
N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]ethanamide: This compound has an ethanamide group instead of an acetamide group, leading to different chemical properties.
Properties
CAS No. |
58979-46-7 |
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Molecular Formula |
C16H18N6O5S |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(3,5-dinitrothiophen-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O5S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)23)18-19-16-14(21(24)25)9-15(28-16)22(26)27/h6-9H,4-5H2,1-3H3,(H,17,23) |
InChI Key |
KRGRZKUNEOEXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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